4-Isopropylpyrimidine-2-carbaldehyde
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Overview
Description
4-Isopropylpyrimidine-2-carbaldehyde is an organic compound with the molecular formula C8H10N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an isopropyl group at the 4-position and an aldehyde group at the 2-position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylpyrimidine-2-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 4-isopropylpyrimidine with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3). The reaction typically occurs under mild conditions and yields the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Isopropylpyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: 4-Isopropylpyrimidine-2-carboxylic acid.
Reduction: 4-Isopropylpyrimidine-2-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Isopropylpyrimidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs targeting specific enzymes and receptors.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isopropylpyrimidine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpyrimidine-2-carbaldehyde
- 4-Ethylpyrimidine-2-carbaldehyde
- 4-Propylpyrimidine-2-carbaldehyde
Uniqueness
4-Isopropylpyrimidine-2-carbaldehyde is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-propan-2-ylpyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-6(2)7-3-4-9-8(5-11)10-7/h3-6H,1-2H3 |
InChI Key |
HBNWKZWYJIYSFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC=C1)C=O |
Origin of Product |
United States |
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